1-Amino-3-cyclopentene hydrochloride
Overview
Description
1-Amino-3-cyclopentene hydrochloride, also known as ACPH, is a chemical compound with a molecular formula of C5H10ClN . It has an average mass of 119.593 Da and a monoisotopic mass of 119.050179 Da .
Molecular Structure Analysis
The molecular structure of 1-Amino-3-cyclopentene hydrochloride consists of a cyclopentene ring with an amino group attached . The exact structure can be better understood through a 3D model .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Amino-3-cyclopentene hydrochloride are not available, it’s known that cyclopentene derivatives often participate in cycloaddition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Amino-3-cyclopentene hydrochloride include a boiling point of 105.4ºC at 760mmHg . More detailed properties such as density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found on databases like ChemSpider .
Scientific Research Applications
1. Proteomics Research
1-Amino-3-cyclopentene hydrochloride is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions.
Results or Outcomes
2. Adsorption on the (100) Silicon Surface
A first-principle study of the adsorption of 1-amino-3-cyclopentene on the (100) silicon surface has been conducted . This falls under the field of surface science and computational chemistry.
Method of Application
The study used methods rooted in the density-functional theory using both delocalized (plane waves, PWs) and localized (Gaussian-type orbitals, GTOs) basis functions . The surface was modeled by silicon clusters of different sizes, and the results obtained were quite similar, confirming that the reaction is quite localized .
Results or Outcomes
The study found that the reaction parameters obtained by the more reliable hybrid density functional (PBE0) are essentially converged, with the best estimates of reaction and activation free energies being -40 and 6 kcal/mol, respectively .
Safety And Hazards
Future Directions
While specific future directions for 1-Amino-3-cyclopentene hydrochloride are not available, the field of organic functionalization of semiconductor surfaces, which includes compounds like this, is becoming one of the most promising fields in material science and technology . This is motivated by the wide range of related technological applications, including biosensors, molecular electronics, displays, and others .
properties
IUPAC Name |
cyclopent-3-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUABBBRHNAYHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373353 | |
Record name | Cyclopent-3-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-cyclopentene hydrochloride | |
CAS RN |
91469-55-5 | |
Record name | 3-Cyclopenten-1-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91469-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopent-3-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-3-cyclopentene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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